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Abstract
Methyl 4-hydroxyphenyllactate (MeHPLA), also known as Methyl p-hydroxyphenyllactate, is

a tyrosine metabolite ester of significant interest to the scientific community, particularly for its

role as a cell growth-regulating agent that binds to nuclear type II sites.[1][2] Despite its

biological importance, a comprehensive, publicly available dataset of its experimentally

determined physicochemical properties is notably scarce. This technical guide addresses this

gap by providing a structured framework for the characterization of MeHPLA. While direct

experimental data is limited, this document leverages data from analogous compounds,

outlines detailed, field-proven experimental protocols for determining key physicochemical

parameters, and presents a predicted spectroscopic profile to aid researchers in its

identification and handling. This guide is intended for researchers, chemists, and drug

development professionals engaged in the synthesis, analysis, or biological investigation of

MeHPLA.

Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent

physicochemical analysis.

Compound Name: Methyl 4-hydroxyphenyllactate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b123307?utm_src=pdf-interest
https://www.benchchem.com/product/b123307?utm_src=pdf-body
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB71348690.htm
https://www.medchemexpress.com/methyl-p-hydroxyphenyllactate.html
https://www.benchchem.com/product/b123307?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synonyms: Methyl p-hydroxyphenyllactate, 2-Hydroxy-3-(4-hydroxyphenyl)propionic acid

methyl ester[3]

CAS Number: 51095-47-7[1][3]

Molecular Formula: C₁₀H₁₂O₄[1][3]

Molecular Weight: 196.20 g/mol

The structure of Methyl 4-hydroxyphenyllactate features a p-substituted phenolic ring, a

secondary alcohol, and a methyl ester. These functional groups dictate its chemical reactivity,

solubility, and spectroscopic characteristics.

Caption: Chemical structure of Methyl 4-hydroxyphenyllactate.

Physicochemical Properties
Experimental data for MeHPLA is not widely published. The following table includes predicted

values from computational models and provides context by comparing them to the

experimentally determined values of its parent acid and a structurally similar ester.

Table 1: Summary of Physicochemical Properties
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Property
Methyl 4-
hydroxyphenyllact
ate (Predicted)

4-
Hydroxyphenyllacti
c acid
(Experimental)

Methyl 4-
hydroxyphenylacet
ate (Experimental)

Physical State Solid[4] Solid Solid

Molecular Weight 196.20 g/mol 182.17 g/mol [5] 166.17 g/mol

Melting Point Not Available Not Available 55-58 °C

Boiling Point 356.2 ± 27.0 °C[1] 414.4 °C (est.)
162-163 °C at 5

mmHg

Water Solubility Not Available 12.9 mg/mL at 16 °C Slightly Soluble

pKa (Phenolic OH) 9.77 ± 0.15[1]
3.58 (Strongest Acidic

- Carboxylic)
Not Available

Density 1.265 ± 0.06 g/cm³[1] Not Available Not Available

Note: Data for analogues are provided for comparative purposes and should not be used as

substitutes for experimental determination.

Methodologies for Experimental Characterization
Given the absence of a complete experimental dataset, this section provides robust,

standardized protocols for determining the key physicochemical properties of MeHPLA.

3.1 Synthesis via Fischer Esterification
The most direct synthesis route to Methyl 4-hydroxyphenyllactate is the Fischer esterification

of its parent carboxylic acid, 4-hydroxyphenyllactic acid. This acid-catalyzed reaction is an

equilibrium process.

Principle: The carboxylic acid is reacted with an excess of methanol in the presence of a strong

acid catalyst (e.g., sulfuric acid). The use of excess methanol and/or the removal of water

drives the equilibrium toward the formation of the methyl ester. The phenolic hydroxyl group is

significantly less reactive under these conditions, allowing for chemoselective esterification of

the carboxylic acid.
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Exemplary Protocol:

Reaction Setup: To a solution of 4-hydroxyphenyllactic acid (1.0 eq) in anhydrous methanol

(20-50 eq, serving as reactant and solvent), add concentrated sulfuric acid (0.1-0.2 eq)

dropwise at 0 °C.

Reaction Execution: Allow the mixture to warm to room temperature and then reflux for 4-6

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup: Cool the reaction mixture and neutralize the acid catalyst with a saturated solution

of sodium bicarbonate.

Extraction: Remove the methanol under reduced pressure. Dissolve the residue in ethyl

acetate and wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography on silica gel to yield pure Methyl 4-
hydroxyphenyllactate.

3.2 Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic water

solubility of a compound and is described in OECD Guideline 105.

Causality: This method ensures that a true equilibrium is reached between the undissolved

solid and the saturated solution, providing a solubility value that is independent of kinetic

factors. Temperature control is critical as solubility is highly temperature-dependent.

Preparation Equilibration Analysis

Add excess MeHPLA
to solvent (e.g., water) Seal vial Agitate at constant

temperature (e.g., 25°C)
Allow phases to

separate (centrifuge)
Withdraw aliquot
of supernatant Filter (e.g., 0.22 µm) Quantify concentration

(e.g., HPLC-UV)

Click to download full resolution via product page

Caption: Workflow for the Shake-Flask Solubility Determination Method.
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Detailed Protocol:

Preparation: Add an excess amount of solid MeHPLA to a known volume of the solvent (e.g.,

purified water) in a glass flask or vial. The excess solid is crucial to ensure saturation.

Equilibration: Seal the vessel and agitate it at a constant, controlled temperature (e.g., 25 °C

± 0.5 °C) for a preliminary period of 24 hours.

Phase Separation: After agitation, allow the mixture to stand at the same temperature to let

the undissolved solid settle. Centrifugation is recommended to ensure clear separation.

Sampling: Carefully withdraw a sample from the clear supernatant.

Analysis: Determine the concentration of MeHPLA in the sample using a validated analytical

method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Confirmation of Equilibrium: Repeat steps 2-5 with a longer equilibration time (e.g., 48

hours). Equilibrium is confirmed if the measured concentrations are consistent (e.g., within

±5%).

3.3 pKa Determination (UV-Vis Spectrophotometry)
The pKa of the phenolic hydroxyl group can be accurately determined using UV-Vis

spectrophotometry, which relies on the different absorption spectra of the protonated (phenol)

and deprotonated (phenolate) forms.

Principle: The absorbance of a solution containing MeHPLA is measured across a range of pH

values. The phenolate form, present at high pH, has a different λmax and molar absorptivity

than the protonated form at low pH. By applying the Henderson-Hasselbalch equation to the

absorbance data, the pKa can be calculated.

Protocol Outline:

Prepare Buffers: Prepare a series of buffers covering a pH range from approximately 8 to 12.

Prepare Stock Solution: Create a concentrated stock solution of MeHPLA in a suitable

solvent (e.g., methanol).
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Measure Spectra: For each buffer, add a small, constant volume of the stock solution to a

cuvette, and record the UV-Vis spectrum. Record spectra for highly acidic (pH ~2) and highly

basic (pH ~13) solutions to obtain the spectra of the pure protonated and deprotonated

forms, respectively.

Data Analysis: Plot absorbance at a chosen wavelength (where the difference between the

two forms is large) versus pH. The inflection point of the resulting sigmoidal curve

corresponds to the pKa.

Predicted Spectroscopic Profile
For a researcher who has synthesized or isolated MeHPLA, spectroscopic analysis is essential

for structural confirmation. The following section details the expected spectral characteristics.

4.1 ¹H NMR Spectroscopy (¹H Nuclear Magnetic Resonance)
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton

environment.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
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Protons Integration Multiplicity
Approx.
Chemical Shift
(ppm)

Rationale

Ar-H (ortho to

OH)
2H Doublet 6.7 - 6.9

Shielded by the

electron-donating

-OH group.

Ar-H (ortho to

CH₂)
2H Doublet 7.0 - 7.2

Less shielded

aromatic protons.

-CH₂- 2H
Doublet of

Doublets
2.9 - 3.2

Diastereotopic

protons adjacent

to a chiral center.

-CH(OH)- 1H Triplet/dd 4.3 - 4.5

Proton on the

carbon bearing

the hydroxyl

group.

-OCH₃ 3H Singlet ~3.7

Characteristic

shift for a methyl

ester.

Phenolic -OH 1H Singlet (broad) Variable

Exchangeable

proton, position

depends on

concentration.

Alcoholic -OH 1H Doublet/Singlet Variable

Exchangeable

proton, may

couple to

adjacent CH.

4.2 ¹³C NMR Spectroscopy (¹³C Nuclear Magnetic Resonance)
The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals, as two pairs of

aromatic carbons are chemically equivalent due to symmetry.

C=O (Ester): ~172-175 ppm
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Aromatic C-O: ~155 ppm

Aromatic C-C: ~130 ppm

Aromatic C-H: ~115-130 ppm

-CH(OH)-: ~70-75 ppm

-OCH₃: ~52 ppm

-CH₂-: ~40 ppm

4.3 FT-IR Spectroscopy (Fourier-Transform Infrared)
The IR spectrum will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic

functionalities.

O-H Stretch (Phenol & Alcohol): A broad band from ~3200-3500 cm⁻¹. The breadth is due to

hydrogen bonding.

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=O Stretch (Ester): A strong, sharp absorption band around 1730-1745 cm⁻¹.

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch (Ester & Alcohol): Strong bands in the 1000-1300 cm⁻¹ region.

4.4 Mass Spectrometry (MS)
In Electrospray Ionization (ESI) Mass Spectrometry, MeHPLA would be expected to show a

prominent pseudomolecular ion.

Positive Ion Mode: [M+H]⁺ at m/z 197.08 or [M+Na]⁺ at m/z 219.06.

Negative Ion Mode: [M-H]⁻ at m/z 195.06.
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Key Fragmentation: A likely fragmentation pathway would involve the loss of the elements of

methyl formate (HCOOCH₃, 60 Da) or the methoxycarbonyl radical (•COOCH₃, 59 Da),

leading to a significant fragment ion corresponding to the 4-hydroxyphenyl-ethyl cation or

radical.

Stability Considerations
The primary stability liability for Methyl 4-hydroxyphenyllactate is the ester functional group.

Hydrolysis: The ester is susceptible to hydrolysis back to the parent carboxylic acid (4-

hydroxyphenyllactic acid) and methanol. This reaction is catalyzed by both acid and base

and is temperature-dependent. Therefore, storage in neutral, anhydrous conditions at low

temperatures (e.g., 2-8 °C or -20 °C) is recommended to ensure long-term integrity.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to

coloration of the sample over time. Storage under an inert atmosphere (e.g., nitrogen or

argon) can mitigate this degradation pathway.

A formal stability study would involve analyzing the purity of MeHPLA under various conditions

(e.g., 40 °C/75% RH for accelerated studies) over time, using a stability-indicating HPLC

method.

Conclusion
Methyl 4-hydroxyphenyllactate is a biologically relevant molecule whose full physicochemical

characterization is an area ripe for investigation. This guide provides the foundational

knowledge for such a study, presenting its chemical identity, predicted properties, and most

importantly, detailed, authoritative methodologies for the experimental determination of its

synthesis, solubility, pKa, and spectroscopic identity. By combining theoretical predictions with

robust experimental frameworks, this document serves as a valuable resource for scientists

working to unlock the full potential of this important compound in research and development.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pdf.benchchem.com/1640/Optimization_of_reaction_conditions_for_Fischer_esterification_of_4_hydroxyphenylacetic_acid.pdf
https://www.benchchem.com/product/b123307#physicochemical-properties-of-methyl-4-hydroxyphenyllactate
https://www.benchchem.com/product/b123307#physicochemical-properties-of-methyl-4-hydroxyphenyllactate
https://www.benchchem.com/product/b123307#physicochemical-properties-of-methyl-4-hydroxyphenyllactate
https://www.benchchem.com/product/b123307#physicochemical-properties-of-methyl-4-hydroxyphenyllactate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b123307?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

